Spautin-1 is a small molecule originally identified as an inhibitor of ubiquitin-specific peptidases USP10 and USP13. [, , , ] This compound has emerged as a valuable tool in biological research, primarily due to its ability to modulate autophagy, a crucial cellular process involved in maintaining cellular homeostasis. [, , , , , , , , , , , , , , , , ]
Other Targets and Effects:
Modulating cytokine production: Spautin-1 was found to modulate the production of IL-10 and TNF-α in murine macrophages stimulated with lipopolysaccharide (LPS), suggesting a potential role in regulating inflammatory responses. []
Inhibiting kinase activity: A study reported that the anti-proliferative effects of Spautin-1 in EGFR-mutant non-small cell lung cancer cells might be linked, at least in part, to kinase inhibition. Specifically, Spautin-1 analogs exhibited potent inhibition of Never in mitosis A-related kinase 4 (NEK4) with moderate selectivity over other kinases. []
Cancer Research:
Sensitizing cancer cells to chemotherapy: Studies have shown that Spautin-1 can enhance the efficacy of chemotherapeutic agents, such as cisplatin in osteosarcoma, [, ] imatinib in chronic myeloid leukemia, [] and doxorubicin in canine appendicular osteosarcoma. [] This sensitization is thought to occur by inhibiting cytoprotective autophagy, forcing cancer cells to undergo apoptosis. [, , ]
Overcoming drug resistance: Spautin-1 has demonstrated the potential to overcome drug resistance in certain cancers. For example, it enhanced the efficacy of Akti-1/2, an AKT inhibitor, in ascites-derived ovarian cancer cells by blocking cytoprotective autophagy, which contributed to drug resistance. [] Similarly, Spautin-1 combined with doxorubicin showed promise in overcoming chemoresistance in canine appendicular osteosarcoma. []
Mechanism of Action
Acute pancreatitis: Spautin-1 has been investigated for its potential therapeutic effects in acute pancreatitis. A study found that Spautin-1 ameliorated cerulein- or L-arginine-induced acute pancreatitis in a mouse model, potentially by inhibiting impaired autophagy and alleviating calcium overload in pancreatic acinar cells. []
Vascular smooth muscle cell phenotype and oxidative stress: Research suggests that Spautin-1 can modulate vascular smooth muscle cell (VSMC) phenotype and their response to oxidative stress. Inhibiting autophagy with Spautin-1 stabilized the contractile phenotype of VSMCs exposed to platelet-derived growth factor (PDGF), suggesting a role for autophagy in VSMC phenotype switching and potential implications for vascular diseases. [, ]
Studying Viral Infections:
Dengue virus maturation: Studies have shown that Spautin-1 can interfere with the maturation of dengue virus particles, resulting in the production of heat-sensitive and non-infectious virions. This effect was linked to the inhibition of autophagy, highlighting a potential role of this cellular process in dengue virus replication and maturation. []
Exploring Fundamental Cellular Processes:
TGFβ-dependent autophagy: Spautin-1 has been used to validate experimental approaches for studying TGFβ-dependent autophagy. By comparing its effects to those of other autophagy modulators, researchers were able to develop a more robust method for quantitatively assessing cellular autophagy, contributing to a better understanding of the complex interplay between TGFβ signaling and autophagy. [, ]
Cross-talk between autophagy and apoptosis: Studies have employed Spautin-1 to dissect the intricate cross-talk between autophagy and apoptosis. Research indicates that targeting SQSTM1/p62, a key autophagy adaptor protein, with approaches like transcriptional repression can convert cytoprotective autophagy into an inefficient process. This inefficiency leads to the accumulation of the pro-apoptotic protein NBK/Bik, ultimately triggering apoptosis. [, ]
Related Compounds
Chloroquine
Compound Description: Chloroquine is a FDA-approved lysosomotropic agent widely used as an antimalarial drug. It inhibits autophagy by increasing lysosomal pH, which prevents the fusion of autophagosomes with lysosomes and blocks the degradation of autophagic cargo. []
Relevance: Chloroquine serves as a point of comparison for spautin-1 in multiple studies evaluating the effects of autophagy inhibition. Both compounds ultimately disrupt the autophagic process, but they act at different stages and may have distinct off-target effects. For instance, chloroquine demonstrated synergy with the PI3K inhibitor BKM120 by inducing ROS production and DNA damage, while spautin-1 did not exhibit such effects. This suggests that the antitumor activity observed with the combination of HCQ and BKM120 might be independent of autophagy inhibition. [] Chloroquine also increased LC3 lipidation, LC3 puncta formation, and autophagosome-lysosome co-localization similar to spautin-1, though it ultimately decreased autophagic flux, indicating its distinct mechanism of action. []
3-Methyladenine (3-MA)
Compound Description: 3-MA is a commonly used autophagy inhibitor that acts at an early stage of the autophagic process. It inhibits the activity of class III phosphatidylinositol 3-kinase (PI3K), which is required for the formation of autophagosomes. []
Relevance: Similar to chloroquine, 3-MA serves as a comparative autophagy inhibitor to spautin-1 in several studies. For example, both 3-MA and spautin-1 reduced the amount of neovascular tufts in a mouse model of oxygen-induced retinopathy, highlighting their potential as therapeutic targets. [] When combined with the BH3-mimetic obatoclax, 3-MA, like spautin-1, diminished NBK/Bik accumulation, suggesting their shared ability to inhibit autophagy initiation. []
Bafilomycin A1
Compound Description: Bafilomycin A1 is a potent inhibitor of the vacuolar type H(+)-ATPase (V-ATPase) found in lysosomes. By inhibiting V-ATPase, bafilomycin A1 prevents acidification of lysosomes, thereby inhibiting the fusion between autophagosomes and lysosomes and ultimately blocking autophagic degradation. []
Relevance: Bafilomycin A1 is another tool compound used to inhibit autophagy and is often compared with spautin-1 to investigate the role of autophagy in various cellular processes. For example, both bafilomycin A1 and spautin-1 sensitized acute myeloid leukemia cells to cytarabine-induced cell death under hypoxic conditions, suggesting that inhibiting the late stages of autophagy could be a therapeutic strategy for AML. [] In another study, bafilomycin A1, unlike spautin-1 and 3-MA, did not reduce neovascular area in a mouse model of oxygen-induced retinopathy, indicating its distinct effect on angiogenesis despite its shared function as an autophagy inhibitor. []
Rapamycin
Compound Description: Rapamycin is an mTOR inhibitor that activates autophagy by inhibiting the mTOR complex 1 (mTORC1), a negative regulator of autophagy. []
Relevance: Rapamycin serves as a contrasting agent to spautin-1 by promoting autophagy instead of inhibiting it. This contrast allows researchers to examine the effects of both activating and inhibiting autophagy in various contexts. For instance, rapamycin could rescue the effect of Atg5 siRNA in Ppargc1a+/+ VSMCs, but not in ppargc1a-/- VSMCs, suggesting that other targets of MTOR, in addition to autophagy, also contribute to senescence. []
MG132
Compound Description: MG132 is a proteasome inhibitor that can indirectly activate autophagy by inducing cellular stress and inhibiting the proteasomal degradation of autophagy-related proteins. []
Relevance: MG132 serves as a comparator to both spautin-1 and chloroquine in a study assessing TGFβ-dependent autophagy. Despite increasing LC3 lipidation and autophagosome-lysosome co-localization, MG132 actually increased autophagic flux, in contrast to chloroquine. [] This finding highlights the importance of using autophagic flux probes, like those employed in conjunction with spautin-1, to accurately assess cellular autophagy.
MRT68921
Compound Description: MRT68921 is a selective and potent inhibitor of the ULK1 kinase, which plays a critical role in the initiation of autophagy. []
Spautin-1 Analogues
Compound Description: Researchers synthesized novel analogues of spautin-1 with improved brain penetration and higher potency against USP13, a deubiquitinating enzyme involved in neurodegenerative diseases. These analogues showed promising results in reducing alpha-synuclein levels in both in vitro and in vivo models of Parkinson's disease. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Terbutaline is a member of the class of phenylethanolamines that is catechol substituted at position 5 by a 2-(tert-butylamino)-1-hydroxyethyl group. It has a role as a beta-adrenergic agonist, an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an anti-asthmatic drug, a bronchodilator agent, a sympathomimetic agent, a tocolytic agent and a hypoglycemic agent. It is a member of phenylethanolamines and a member of resorcinols. Terbutaline was first synthesized in 1966 and described in the literature in the late 1960s and early 1970s. It is a selective beta-2 adrenergic agonist used as a bronchodilator in asthmatic patients. Terbutaline was granted FDA approval on 25 March 1974. Terbutaline is an ethanolamine derivative with bronchodilating and tocolytic activities. Terbutaline selectively binds to and activates beta-2 adrenergic receptors, leading to intracellular adenyl cyclase activation via a trimeric G protein and subsequent increase in cyclic AMP (cAMP) production. Increased cAMP levels result in relaxation of bronchial and vascular smooth muscle mediated through the activation of protein kinase A (PKA), which phosphorylates proteins in control of muscle tone. cAMP also inhibits calcium ion release from intracellular stores, reduces calcium entry into cells and induces the sequestration of intracellular calcium all of which aids in the relaxation of airway muscles. Terbutaline also increases mucociliary clearance and reduces release of inflammatory cell mediators. A selective beta-2 adrenergic agonist used as a bronchodilator and tocolytic. See also: Terbutaline Sulfate (has salt form).
Terbutryn is a methylthio-1,3,5-triazine that is 2-(methylsulfanyl)-1,3,5-triazine substituted by a tert-butylamino and an ethylamino group at positions 2 and 4 respectively. It has a role as a herbicide, a xenobiotic and an environmental contaminant. It is a methylthio-1,3,5-triazine and a diamino-1,3,5-triazine.
(2R,4S)-terconazole is a 1-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-4-isopropylpiperazine in which positions 2 and 4 of the 1,3-dioxolane moiety have R and S configuration, respectively. It is an enantiomer of a (2S,4R)-terconazole. Terconazole is an antifungal prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of vulvovaginal candidiasis. Vulvovaginal candidiasis can be an opportunistic infection (OI) of HIV.
Terconazole is an anti-fungal drug that is mainly used to treat vaginal yeast infections (or vaginal candidiasis). It is classified as a triazole ketal derivative. Terconazole was initially approved by the FDA in 1987. This drug is available in cream and suppository forms and both have demonstrated high levels of safety, efficacy, and tolerability in clinical trials.Due to the existence of 2 stereocentres, there are 4 possible stereoisomers for terconazole. Terconazole is an Azole Antifungal. Terconazole is a synthetic triazole derivative structurally related to fluconazole, antifungal Terconazole seems to disrupt cell wall synthesis by inhibiting biosynthesis of ergosterol or other sterols, damaging the fungal cell membrane, altering its permeability, and promoting loss of essential intracellular elements. Terconazole is active against Candida sp.. (NCI04)
Terephthalamidine is a derivative of the phthalanilide compounds. Terephthalamidine belongs to a family of compounds which appear to reversibly bind to the minor groove of the DNA double helix but not intercalate DNA. This agent also has been suggested to form ionic complexes with many biological components in vitro, including nucleic acids, proteins and lipids.
Terfenadine is a diarylmethane. In the U.S., Terfenadine was superseded by fexofenadine in the 1990s due to the risk of cardiac arrhythmia caused by QT interval prolongation. Terfenadine is a prodrug that is metabolized by intestinal CYP3A4 to the active form fexofenadine, a selective histamine H1-receptor antagonist with antihistaminic and non-sedative effects. Terfenadine's active metabolite competitively binds peripheral H1-receptors, thereby stabilizing an inactive conformation of the receptor. Consequently, usual allergic responses as a result of mast-cell degranulation followed by the release of multiple inflammatory mediators, such as interleukins, prostaglandins, and leukotriene precursors, are blocked, thereby preventing the triggering of pro-inflammatory pathways. Terfenadine is only found in individuals that have used or taken this drug. In the U.S., Terfenadine was superseded by fexofenadine in the 1990s due to the risk of cardiac arrhythmia caused by QT interval prolongation.Terfenadine competes with histamine for binding at H1-receptor sites in the GI tract, uterus, large blood vessels, and bronchial muscle. This reversible binding of terfenadine to H1-receptors suppresses the formation of edema, flare, and pruritus resulting from histaminic activity. As the drug does not readily cross the blood-brain barrier, CNS depression is minimal. A selective histamine H1-receptor antagonist devoid of central nervous system depressant activity. The drug was used for ALLERGY but withdrawn due to causing LONG QT SYNDROME.
A polypeptide that consists of the 1-34 amino-acid fragment of human PARATHYROID HORMONE, the biologically active N-terminal region. The acetate form is given by intravenous infusion in the differential diagnosis of HYPOPARATHYROIDISM and PSEUDOHYPOPARATHYROIDISM. (Reynolds JEF(Ed): Martindale: The Extra Pharmacopoeia (electronic version). Micromedex, Inc, Englewood, CO, 1995)
Terizidone is an organooxygen compound and an organonitrogen compound. It is functionally related to an alpha-amino acid. Terizidone has been used in trials studying the treatment of Tuberculosis, HIV Infections, Multidrug Resistant Tuberculosis, and Extensively-drug Resistant Tuberculosis. Terizidone is a broad spectrum antibiotic used as a second-line antitubercular drug, effective against pulmonary and extrapulmonary tuberculosis. Terizidone has activity against Mycobacterium strains that are resistant to first-line drugs.